molecular formula C14H10N6 B2672204 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 904006-71-9

4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2672204
CAS RN: 904006-71-9
M. Wt: 262.276
InChI Key: USZOYTCTXKHZOX-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic compound that contains an imidazole ring fused with a pyrazolo[3,4-d]pyrimidine ring . The imidazole ring is a five-membered ring with two nitrogen atoms, and the pyrazolo[3,4-d]pyrimidine is a tricyclic aromatic compound .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an imidazole derivative with a suitable aromatic compound . For instance, the synthesis of a related compound, 4-(1H-imidazol-1-yl)benzaldehyde, involved the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This was then treated with various substituted acetophenones to yield the corresponding chalcones .


Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would be expected to show the characteristic features of both the imidazole and pyrazolo[3,4-d]pyrimidine rings . The exact structure would depend on the specific substituents present on the rings .


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would be expected to be influenced by the reactivity of the imidazole and pyrazolo[3,4-d]pyrimidine rings . For example, the imidazole ring can act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would be expected to be influenced by the presence of the imidazole and pyrazolo[3,4-d]pyrimidine rings . For example, the compound would likely be polar due to the presence of the nitrogen atoms in the rings .

Mechanism of Action

The mechanism of action of “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would depend on its specific biological target . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Safety and Hazards

The safety and hazards associated with “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” could include further exploration of its synthesis, characterization, and potential biological activities . Given the wide range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

4-imidazol-1-yl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c1-2-4-11(5-3-1)20-14-12(8-18-20)13(16-9-17-14)19-7-6-15-10-19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZOYTCTXKHZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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